molecular formula C18H23ClN4O B611105 T-3775440 hydrochloride CAS No. 1422535-52-1

T-3775440 hydrochloride

Cat. No. B611105
M. Wt: 346.85
InChI Key: XYFPAGOQZFSLFH-MCJVGQIASA-N
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Description

T-3775440 hydrochloride is an irreversible lysine-specific histone demethylase (LSD1) inhibitor . It has an IC50 value of 2.1 nM , indicating its high potency. This compound is used for research purposes .


Molecular Structure Analysis

The molecular formula of T-3775440 hydrochloride is C18H23ClN4O . The molecular weight is 346.9 g/mol . The InChI code is 1S/C18H22N4O.ClH/c1-22-11-14 (10-20-22)18 (23)21-15-6-4-13 (5-7-15)16-8-17 (16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3, (H,21,23);1H/t16-,17+;/m0./s1 .


Physical And Chemical Properties Analysis

The molecular weight of T-3775440 hydrochloride is 346.85 . The elemental analysis shows that it contains 62.33% Carbon, 6.68% Hydrogen, 10.22% Chlorine, 16.15% Nitrogen, and 4.61% Oxygen .

Scientific Research Applications

Summary of the Application

T-3775440 hydrochloride is used as an irreversible inhibitor of the chromatin demethylase LSD1. It exerts antiproliferative effects by disrupting the interaction between LSD1 and GFI1B, a SNAG domain transcription factor, inducing leukemia cell transdifferentiation .

Methods of Application or Experimental Procedures

The compound is used to inhibit the proliferation of SCLC cells in vitro and retard SCLC tumor growth in vivo . It disrupts the interaction between LSD1 and the transcriptional repressor INSM1, thereby inhibiting the expression of neuroendocrine-associated genes, such as ASCL1 .

Results or Outcomes

The use of T-3775440 resulted in the inhibition of SCLC cell proliferation and the retardation of SCLC tumor growth. It was found that LSD1 plays an important role in neuroendocrine-associated transcription and cell proliferation of SCLC via interactions with the SNAG domain proteins INSM1 and GFI1B .

2. Synergistic Anti-AML Effects

Summary of the Application

T-3775440 hydrochloride is used in combination with pevonedistat, a NEDD8-activating enzyme inhibitor, to enhance rereplication stress induced by pevonedistat, leading to apoptosis .

Results or Outcomes

The results suggest that the inhibition of LSD1-GFI1B by T-3775440 is involved in its synergistic interaction with pevonedistat .

Safety And Hazards

T-3775440 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, and there is a risk of serious damage to health by prolonged exposure . There is also a possible risk of impaired fertility and harm to the unborn child . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O.ClH/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23);1H/t16-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFPAGOQZFSLFH-MCJVGQIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3NCC4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T-3775440 hydrochloride

Citations

For This Compound
3
Citations
H Araki, S Hino, K Anan, K Kuribayashi, K Etoh, D Seko… - Elife, 2023 - elifesciences.org
… An LSD1 inhibitor, T- 3775440 hydrochloride, was from MedChemExpress. The primary antibodies used for western blot, co- IP, immunohistochemistry, and immunocytochemistry …
Number of citations: 1 elifesciences.org
H Araki, S Hino, K Anan, K Kuribayashi, K Etoh, D Seko… - bioRxiv, 2022 - biorxiv.org
… An LSD1 inhibitor, T-3775440 hydrochloride, was from MedChemExpress. The primary antibodies used for western blot, co-immunoprecipitation (co-IP), immunohistochemistry, and …
Number of citations: 2 www.biorxiv.org
P Sehgal, P Chaturvedi - Cancers, 2023 - mdpi.com
Simple Summary Human DNA is ~2 m long, but is efficiently packaged in cell nucleus that is a million times smaller. The concerted action of several enzymes enables this packaging …
Number of citations: 2 www.mdpi.com

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